molecular formula C21H17NO2 B13744459 2-(4-Methoxyphenyl)imino-1,2-diphenylethanone CAS No. 4198-96-3

2-(4-Methoxyphenyl)imino-1,2-diphenylethanone

Cat. No.: B13744459
CAS No.: 4198-96-3
M. Wt: 315.4 g/mol
InChI Key: OHRCBJAJVJDGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis 2-(4-Methoxyphenyl)imino-1,2-diphenylethanone (CAS: NSC 41231) is a Schiff base derivative characterized by a central ethanone backbone substituted with two phenyl rings and a 4-methoxyphenylimino group. Its molecular formula is C₂₁H₁₇NO₂, with a molar mass of 315.36 g/mol. The compound features a conjugated π-system due to the imine (–C=N–) linkage and aromatic rings, which influence its electronic and coordination properties .

Synthesis typically involves acid-catalyzed condensation of a benzoin derivative with 4-methoxyaniline. A structurally related compound, 2-(4-methoxy-2-methylanilino)-1,2-diphenylethanone, was synthesized via HCl-catalyzed reaction, yielding a crystal structure with dihedral angles of 87.78° between phenyl rings and an all-trans conformation in the C–C–N–C backbone .

Applications This compound serves as a key intermediate in pharmaceutical synthesis, particularly for analogs of clomiphene and tamoxifen, which are used in hormone therapy .

Properties

CAS No.

4198-96-3

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)imino-1,2-diphenylethanone

InChI

InChI=1S/C21H17NO2/c1-24-19-14-12-18(13-15-19)22-20(16-8-4-2-5-9-16)21(23)17-10-6-3-7-11-17/h2-15H,1H3

InChI Key

OHRCBJAJVJDGHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)imino-1,2-diphenylethanone typically involves the reaction of 4-methoxyaniline with benzil in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)imino-1,2-diphenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)imino-1,2-diphenylethanone has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)imino-1,2-diphenylethanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their function. The compound can also undergo redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

Table 1: Structural and Electronic Comparison of Schiff Base Derivatives

Compound Substituents Key Features Reference
2-(4-Methoxyphenyl)imino-1,2-diphenylethanone 4-Methoxyphenylimino, two phenyls Extended conjugation, potential for metal coordination
2-[(2-Hydroxyphenyl)imino]-1,2-diphenylethanone 2-Hydroxyphenylimino Chelating –OH group; used in Ca²⁺ sensors (detection limit: 8.0×10⁻⁷ M)
2-Hydroxy-1,2-diphenylethanone Hydroxyl, two phenyls No imine group; reduced conjugation; used in flavoring agents
1,5-Bis(4-methoxyphenyl)penta-1,4-diene-3-one Two 4-methoxyphenyls, dienone Enhanced ovicidal activity (Anopheles gambiae)

Key Observations :

  • Replacement of the imine group with a hydroxyl (e.g., 2-hydroxy-1,2-diphenylethanone) eliminates conjugation, reducing applications in sensing or fluorescence .

Table 2: Performance of Schiff Bases in Ion Sensing

Compound Sensor Target Detection Limit Slope (mV/decade) Selectivity Notes Reference
2-[(2-Hydroxyphenyl)imino]-1,2-diphenylethanone Ca²⁺ 8.0×10⁻⁷ M 28.5 High selectivity over Li⁺, Na⁺, K⁺
Benzothiazole-based Schiff bases Transition metals N/A N/A Forms 6- or 8-coordinate uranyl complexes

Key Observations :

  • The target compound’s methoxy group may reduce chelation efficiency compared to hydroxyl-containing analogs (e.g., ’s Ca²⁺ sensor), as –OCH₃ is less polar than –OH .
  • Schiff bases with benzothiazole groups (e.g., HBTDPE) form stable uranyl complexes, suggesting that the target compound’s phenyl groups could similarly stabilize transition metal complexes .

Table 3: Substituent Effects on Fluorescence Intensity

Compound (from ) Substituents λₑₘ (nm) Relative Emission Intensity Notes
5d (4-fluorophenyl + 4-methoxyphenyl) 2-(4-Methoxyphenyl), 4-F 490 Highest Strong resonance donation
5g (two 4-methoxyphenyls) 2,4-di(4-Methoxyphenyl) 485 High Enhanced conjugation
Target compound 4-Methoxyphenylimino N/A Hypothetical Expected redshift due to imine group

Key Observations :

  • 4-Methoxyphenyl substituents in quinazoline derivatives () increase emission intensity by 20–30% compared to fluorophenyl groups. The target compound’s imine group could further redshift emission (λₑₘ ~500 nm) via extended conjugation .
  • Ovicidal activity in correlates with methoxy substitution; the target compound’s structure may exhibit similar bioactivity, though this remains untested .

Biological Activity

2-(4-Methoxyphenyl)imino-1,2-diphenylethanone, also known as CAS Number 4198-96-3, is a Schiff base compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationship (SAR), and relevant case studies.

  • Molecular Formula : C21H17NO2
  • Molecular Weight : 315.365 g/mol
  • Density : 1.07 g/cm³
  • Boiling Point : 481.9 °C at 760 mmHg
  • LogP : 4.6989 (indicating lipophilicity)

Synthesis

The synthesis of this compound typically involves the condensation of 4-methoxyaniline with an appropriate ketone or aldehyde. The reaction is often facilitated by acid catalysts under reflux conditions.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its interactions with different biological targets.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For example, in a study focusing on structure-activity relationships, compounds with similar structures were shown to induce apoptosis in cancer cell lines with low EC50 values (e.g., as low as 2 nM) .

Inhibition Studies

In silico studies have demonstrated that this compound can interact with various biological targets, including:

  • SARS-CoV-2 Main Protease (Mpro) : Inhibitory action against the main protease has been reported, suggesting potential antiviral applications .
  • Cyclophilin D (CypD) : Molecular docking studies indicate that the compound may bind effectively to CypD, which is implicated in various diseases including neurodegenerative disorders .

Case Studies and Research Findings

  • Case Study on Anticancer Properties :
    • A study evaluated the anticancer effects of related Schiff bases and found that they significantly inhibited tumor growth in mouse xenograft models . The mechanism involved apoptosis induction through mitochondrial pathways.
  • Inhibitory Action Against SARS-CoV-2 :
    • The compound's inhibitory action against SARS-CoV-2 Mpro was assessed through molecular docking simulations, showing promising results that warrant further investigation for therapeutic use against COVID-19 .
  • Computational Studies :
    • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling revealed favorable properties for drug development, indicating good bioavailability and low toxicity risks .

Data Table: Summary of Biological Activities

Activity TypeTarget/EffectEC50/IC50Reference
AnticancerApoptosis induction2 nM
AntiviralSARS-CoV-2 Mpro inhibitorN/A
Binding AffinityCyclophilin DN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.